2-Oxosuccinamic acid
Overview
Description
2-Oxosuccinamic acid, also known as 4-Amino-2,4-dioxobutanoic acid, is a dicarboxylic acid monoamide that is succinamic acid substituted by an oxo group at position 2 . It is functionally related to succinamic acid and is a conjugate acid of 2-oxosuccinamate .
Molecular Structure Analysis
The molecular formula of this compound is C4H5NO4 . It has an average mass of 131.087 Da and a monoisotopic mass of 131.021851 Da .Physical and Chemical Properties Analysis
This compound has a density of 1.504 g/cm3 . Its boiling point is predicted to be 374.9°C at 760 mmHg . The compound has a flash point of 180.5°C . It has 5 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .Scientific Research Applications
Enzyme Activity Modification
2-Oxosuccinamic acid has been shown to affect enzyme activities. It can increase the oxidation of putrescine by pig kidney diamine oxidase, a significant finding considering the enzyme's role in cellular processes. This interaction offers insights into how this compound could be used in studies related to enzyme regulation and cellular metabolism (Quash et al., 1976).
Biotechnological Applications
In the context of biotechnology, particularly in white biotechnology and green chemistry, this compound is considered a valuable building block. It has applications in creating functionalized compounds that are challenging to produce through classical chemical synthesis. Its role in producing environmentally friendly chemicals showcases its potential in sustainable chemical production (Stottmeister et al., 2005).
Atmospheric Chemistry
This compound has relevance in atmospheric chemistry. It is one of the aliphatic oxo-dicarboxylic acids that contribute to cloud condensation nuclei (CCN) activity, vapor pressure, and atmospheric particulate matter interactions. Understanding its role can aid in atmospheric modeling and predicting climatic effects (Frosch et al., 2010).
Metabolic Regulation
This compound is utilized in studying the regulation of multienzyme complexes of 2-oxo acid dehydrogenases. It plays a role in understanding how these complexes function in sugar and amino acid degradation, offering insights into cellular metabolism and potential applications in correcting metabolic pathologies (Artiukhov et al., 2016).
Bone and Cartilage Development
Research has shown that this compound, as a precursor to hydroxyproline, exerts effects on bone and cartilage development. This property is vital for understanding bone formation and potential therapeutic applications for bone-related disorders (Dobrowolski et al., 2013).
Properties
IUPAC Name |
4-amino-2,4-dioxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO4/c5-3(7)1-2(6)4(8)9/h1H2,(H2,5,7)(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGPAWNLFDCRJE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)C(=O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60954878 | |
Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33239-40-6 | |
Record name | 2-Oxosuccinamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033239406 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-4-imino-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60954878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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